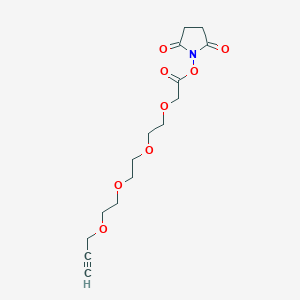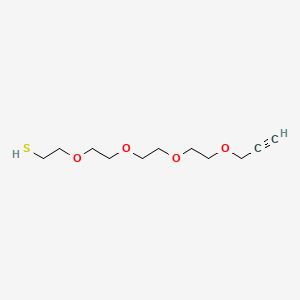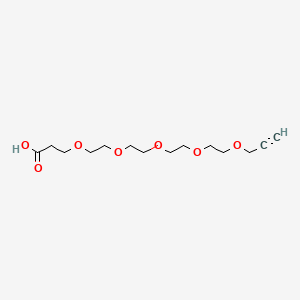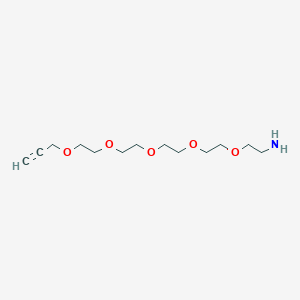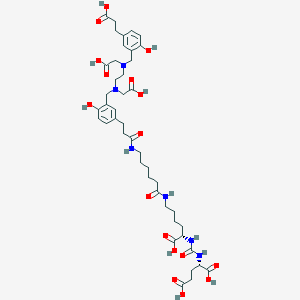
PSMA-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La gozetotida de galio Ga-68, también conocida como galio Ga-68 PSMA-11, es un compuesto radiofarmacéutico utilizado principalmente en el campo de la medicina nuclear para la obtención de imágenes del cáncer de próstata. Está compuesto de galio-68, un isótopo radiactivo, conjugado a un ligando de antígeno de membrana específico de la próstata (PSMA). Este compuesto se utiliza en tomografías por emisión de positrones (PET) para detectar lesiones positivas a PSMA en hombres con cáncer de próstata .
Aplicaciones Científicas De Investigación
La gozetotida de galio Ga-68 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la medicina y la oncología:
Obtención de imágenes del cáncer de próstata: Se utiliza principalmente para la obtención de imágenes PET de lesiones positivas a PSMA en hombres con cáncer de próstata.
Tumores neuroendocrinos: Ha demostrado ser prometedora en la detección y estadificación de tumores neuroendocrinos debido a su alta afinidad por los receptores de somatostatina.
Mecanismo De Acción
La gozetotida de galio Ga-68 ejerce sus efectos uniéndose al antígeno de membrana específico de la próstata (PSMA), una proteína transmembrana sobreexpresada en las células del cáncer de próstata. Una vez administrado, el compuesto se une a las células positivas a PSMA, lo que permite su visualización durante la obtención de imágenes PET. El galio-68 radiactivo emite positrones, que son detectados por el escáner PET para producir imágenes detalladas de las lesiones cancerosas .
Análisis Bioquímico
Biochemical Properties
PSMA-11 plays a crucial role in biochemical reactions by specifically binding to the prostate-specific membrane antigen. This interaction is facilitated by the compound’s structure, which includes a peptidomimetic Glu-NH-CO-NH-Lys (Ahx)-HBED-CC moiety. This compound interacts with the prostate-specific membrane antigen through its active site, leading to internalization of the compound into the cancer cells. This binding is highly specific, allowing for precise imaging of prostate cancer cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In prostate cancer cells, the compound binds to the prostate-specific membrane antigen, leading to internalization and accumulation within the cells. This interaction influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The binding of this compound to the prostate-specific membrane antigen can also affect the expression of other genes involved in cancer progression and metastasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the prostate-specific membrane antigen on the surface of prostate cancer cells. This binding triggers internalization of the compound through clathrin-mediated endocytosis. Once inside the cell, this compound can interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to bind specifically to the prostate-specific membrane antigen makes it an effective tool for targeting prostate cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and can be detected in prostate cancer cells for extended periods. Its degradation and long-term effects on cellular function can vary. Studies have shown that this compound remains active in cells for several hours, allowing for effective imaging and detection of cancer cells. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively targets prostate cancer cells without causing significant toxicity. At higher doses, this compound can lead to toxic or adverse effects, including damage to healthy tissues. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly. It is important to carefully control the dosage of this compound to minimize adverse effects while maximizing its therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways within the cell. The compound interacts with enzymes and cofactors that are essential for its function. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. This compound’s ability to bind to the prostate-specific membrane antigen and other biomolecules makes it a key player in the metabolic pathways of prostate cancer cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Once inside the cell, the compound can accumulate in various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within the cell is influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and can accumulate in specific compartments or organelles. This localization is directed by targeting signals and post-translational modifications that guide this compound to its specific sites of action. The subcellular distribution of this compound can influence its effectiveness in targeting prostate cancer cells and its overall therapeutic potential .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La gozetotida de galio Ga-68 se prepara utilizando un enfoque basado en kits. La preparación implica el marcado radiactivo de un ligando PSMA-11 con galio-68. El proceso generalmente incluye los siguientes pasos:
Quelación: El ligando this compound se mezcla con galio-68 en una solución tamponada.
Incubación: La mezcla se incuba a temperatura ambiente o a temperaturas ligeramente elevadas para facilitar la reacción de quelación.
Purificación: El compuesto marcado radiactivamente se purifica para eliminar cualquier galio-68 no unido u otras impurezas.
Métodos de producción industrial
La producción industrial de gozetotida de galio Ga-68 implica el uso de generadores o ciclotrones para producir galio-68. El proceso de marcado radiactivo se lleva a cabo luego en instalaciones especializadas de radiofarmacia. El kit Illuccix®, por ejemplo, proporciona un método estandarizado para preparar gozetotida de galio Ga-68 utilizando galio-68 producido en ciclotrón o galio-68 producido en generador .
Análisis De Reacciones Químicas
Tipos de reacciones
La gozetotida de galio Ga-68 experimenta principalmente reacciones de quelación durante su preparación. El ligando PSMA-11 contiene grupos funcionales que facilitan la unión del galio-68.
Reactivos y condiciones comunes
Reactivos de quelación: Ligando this compound, galio-68
Soluciones tampón: El tampón de acetato se utiliza comúnmente para mantener el pH durante el proceso de quelación.
Principales productos formados
El producto principal que se forma es la gozetotida de galio Ga-68 marcada radiactivamente, que se utiliza para la obtención de imágenes PET. Cualquier galio-68 no unido o impurezas se eliminan durante el proceso de purificación .
Comparación Con Compuestos Similares
Compuestos similares
Fluciclovina de flúor-18: Otro agente de obtención de imágenes PET utilizado para la detección del cáncer de próstata, pero se utiliza principalmente para detectar el cáncer de próstata recurrente.
Colina de carbono-11: Se utiliza para la obtención de imágenes PET en el cáncer de próstata, pero tiene una vida media más corta en comparación con el galio-68.
Singularidad
La gozetotida de galio Ga-68 es única debido a su alta afinidad por el PSMA y su capacidad de proporcionar imágenes detalladas de las lesiones del cáncer de próstata. Su vida media más larga en comparación con la colina de carbono-11 permite programas de obtención de imágenes más flexibles .
Conclusión
La gozetotida de galio Ga-68 es un valioso compuesto radiofarmacéutico con aplicaciones significativas en el diagnóstico y manejo del cáncer de próstata. Sus propiedades únicas y su alta afinidad por el PSMA la convierten en una herramienta esencial en la medicina nuclear.
Propiedades
Key on ui mechanism of action |
Prostate-specific membrane antigen (PSMA) is a type II transmembrane glycoprotein expressed throughout the body, such as in lacrimal and salivary glands, the kidneys, small intestine, liver and spleen. It is highly associated with tumour-associated angiogenesis and has been described in various tumours, such as prostate cancer, glioblastoma, thyroid cancer, gastric cancer, breast cancer, renal cancer, and colorectal cancers. The expression of PSMA has been linked to the degree of tumour differentiation, as it is overexpressed particularly in poorly differentiated and metastatic lesions. PSMA has been extensively studied as a reliable target for imaging and therapy for prostate cancer, as it is overexpressed one-hundred to one thousand-fold in over 90 % of primary prostate cancers. Positron emission tomography (PET) is a type of molecular imaging used to improve the accuracy of detecting prostate cancer at an earlier time and examine tumour characteristics. Ga-68 PSMA-11 is a PSMA-targeted imaging agent for PET that binds to PSMA via clathrin-coated pits, resulting in endosome accumulation and the internalization of the PSMA-drug complex. |
|---|---|
Número CAS |
1366302-52-4 |
Fórmula molecular |
C44H59GaN6O17 |
Peso molecular |
1011.9 g/mol |
Nombre IUPAC |
2-[[5-[3-[[6-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-6-oxohexyl]amino]-3-oxopropyl]-2-oxidophenyl]methyl-[2-[[5-(2-carboxyethyl)-2-oxidophenyl]methyl-(carboxylatomethyl)amino]ethyl]amino]acetate;gallium-68(3+);hydron |
InChI |
InChI=1S/C44H62N6O17.Ga/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58;/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67);/q;+3/p-3/t32-,33-;/m0./s1/i;1-2 |
Clave InChI |
AEBYHKKMCWUMKX-LNTZDJBBSA-K |
SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O |
SMILES isomérico |
[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[68Ga+3] |
SMILES canónico |
[H+].C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[Ga+3] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Psma-hbed-CC; PSMA-11; PSMA11; PSMA 11; HBED-CC-PSMA. |
Origen del producto |
United States |
Q1: What is 68Ga-PSMA-HBED-CC (PSMA-11) and what is its mechanism of action?
A1: 68Ga-PSMA-HBED-CC, also known as this compound, is a radiopharmaceutical used in Positron Emission Tomography (PET) imaging to detect prostate cancer. It consists of a small molecule inhibitor of PSMA, Glu-urea-Lys(Ahx)-HBED-CC, radiolabeled with the positron emitter Gallium-68 (68Ga). This radiotracer binds with high affinity to PSMA, a transmembrane protein overexpressed on prostate cancer cells. []
Q2: Why is PSMA an attractive target for prostate cancer imaging and therapy?
A2: PSMA is highly expressed in prostate cancer cells, including those that are metastatic, and shows significantly lower expression in normal tissues. [, ] This overexpression makes PSMA an ideal target for both imaging and targeted radionuclide therapy. []
Q3: How does the choice of the chelator, HBED-CC, impact the efficacy of this compound?
A3: Studies show that HBED-CC contributes intrinsically to the binding affinity of the PSMA inhibitor to its target. Replacing HBED-CC with other chelators like DOTA significantly reduces the in vivo imaging quality, highlighting the importance of HBED-CC for this compound efficacy. []
Q4: What are the advantages of using 68Ga-PSMA-11 PET/CT in prostate cancer diagnosis and management?
A4: 68Ga-PSMA-11 PET/CT offers several advantages:
- High Sensitivity and Specificity: 68Ga-PSMA-11 exhibits superior sensitivity in detecting recurrent prostate cancer, even at low prostate-specific antigen (PSA) levels, compared to conventional imaging techniques like bone scintigraphy and CT scans. [, , , , , ]
- Early Detection of Recurrence: It enables earlier detection of biochemical recurrence, potentially leading to more effective salvage therapies. [, , ]
- Accurate Localization of Disease: 68Ga-PSMA-11 PET/CT precisely identifies the location and extent of primary prostate cancer and metastases, which is crucial for treatment planning, especially in cases of salvage radiotherapy or surgery. [, , ]
Q5: Can 68Ga-PSMA-11 PET/CT differentiate between prostate cancer lesions and other abnormalities in the body?
A5: While 68Ga-PSMA-11 demonstrates high specificity for prostate cancer, some studies report uptake in non-cancerous tissues and other malignancies, creating potential for false positives. [, , ] These include:
- Physiological Uptake: 68Ga-PSMA-11 can accumulate in salivary glands, kidneys, liver, spleen, and ganglia, which should be considered during image interpretation. [, , , ]
- Non-Prostate Malignancies: Uptake has been observed in some cases of lung cancer, tuberculosis, Ewing sarcoma, glioma, follicular lymphoma, salivary gland cancers (ACC and SDC), and fibrous dysplasia. [, , , ]
Q6: Does the patient's anti-hormonal treatment status affect 68Ga-PSMA-11 PET/CT imaging?
A6: Yes, androgen deprivation therapy (ADT) can influence the biodistribution of 68Ga-PSMA-11. Studies show lower PSMA uptake in the kidneys, liver, spleen, and salivary glands in patients receiving ADT compared to those without ADT. []
Q7: What are the limitations of using 68Ga-PSMA-11 PET/CT?
A7: Despite its advantages, 68Ga-PSMA-11 PET/CT has some limitations:
- Availability: Access to 68Ga-PSMA-11 may be limited due to the requirement of an on-site 68Ge/68Ga generator and radiopharmacy facilities. [, ]
- False Positives: Uptake in non-cancerous tissues and other malignancies necessitates careful interpretation and correlation with clinical findings. [, ]
Q8: How is 68Ga-PSMA-11 produced, and what are the quality control measures involved?
A8: 68Ga-PSMA-11 is synthesized using a 68Ge/68Ga generator, which provides 68GaCl3 for radiolabeling the PSMA-HBED-CC precursor. [, , ]
- Generator Performance: Elution yields, 68Ge breakthrough, and overall generator performance are critical for consistent production. [, ]
- Quality Control: Rigorous quality control measures are essential to ensure radiochemical purity, specific activity, and sterility of the final product. [, , ] This typically involves high-performance liquid chromatography (HPLC) analysis.
Q9: Are there alternative methods for producing 68Ga-PSMA-11?
A9: Yes, researchers are exploring alternative synthesis techniques, including lyophilized cold kits, to enhance production efficiency and reduce waste. []
Q10: What are the potential future applications of 68Ga-PSMA-11 and other PSMA-targeted agents?
A10: Research is ongoing to explore:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






